8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
Overview
Description
8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. The optimal reaction conditions involve using the reactants in dry toluene under microwave irradiation at 140°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis provides a scalable and efficient route that can be adapted for larger-scale production. The method’s broad substrate scope and good functional group tolerance make it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.
Substitution: The methoxyphenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.
Scientific Research Applications
8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including those involved in cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound’s ability to act as an inverse agonist for RORγt and inhibitors for PHD-1, JAK1, and JAK2 makes it valuable for studying these pathways.
Industrial Applications: Its unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine involves its interaction with specific molecular targets. For instance, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, which can modulate immune responses. As an inhibitor of PHD-1, JAK1, and JAK2, it interferes with these enzymes’ activity, affecting various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another triazole-based compound with significant biological activities, including anticancer and antimicrobial properties.
6,8-Dinitro[1,2,4]triazolo[1,5-a]pyridine: Known for its high energy and thermal stability, used in the synthesis of energetic materials.
Uniqueness
8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
8-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-18-10-5-2-4-9(8-10)11-6-3-7-17-12(11)15-13(14)16-17/h2-8H,1H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEDOOHQGPCQHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CN3C2=NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202813 | |
Record name | 8-(3-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202616-60-1 | |
Record name | 8-(3-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1202616-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(3-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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